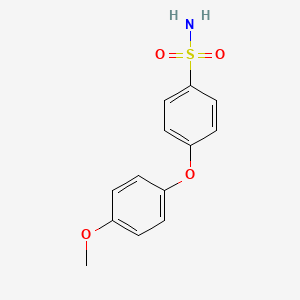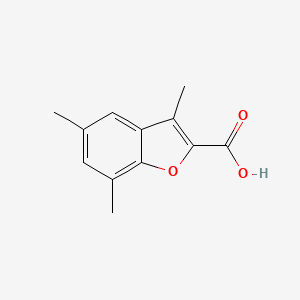![molecular formula C11H12Cl2N2S B1454014 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171404-83-3](/img/structure/B1454014.png)
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Vue d'ensemble
Description
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride (5-CMT) is a chemical compound that is widely used in scientific research, especially for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is composed of a sulfur and nitrogen atom, and is a white crystalline solid. 5-CMT has been studied extensively in recent years due to its wide range of applications in various fields of science, such as biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Comprehensive Analysis of 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine Hydrochloride Applications
Proteomics Research: This compound is utilized in proteomics research as a biochemical tool. Its molecular structure allows for the study of protein interactions and functions, which is essential for understanding cellular processes and disease mechanisms .
Biochemical Synthesis: The compound serves as a precursor in the synthesis of various biochemicals. Its benzylic position is reactive, making it suitable for nucleophilic substitution reactions, which are fundamental in creating complex molecules .
Antimicrobial Agents: Research indicates that similar structures are involved in the synthesis of Schiff bases, which have applications as antimicrobial agents. This suggests potential for 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride in developing new antimicrobial drugs .
Antioxidative Applications: The compound’s structural analogs have antioxidative properties. This implies that it could be used in studying oxidative stress-related conditions or in the development of antioxidants .
Antibiotic Research: Its related compounds have been shown to play a role in antibiotic activity. Therefore, this compound may be useful in antibiotic research, potentially leading to the discovery of novel antibiotic agents .
Anticancer Research: The structural similarity to compounds with anticancer properties suggests that 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride could be valuable in cancer research, particularly in the synthesis of anticancer drugs .
Propriétés
IUPAC Name |
5-[(4-chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10;/h2-4,6H,5H2,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDYADHTICLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



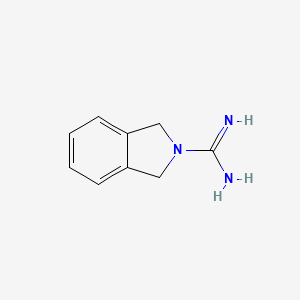
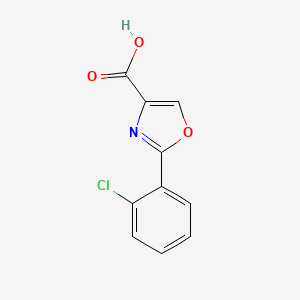

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

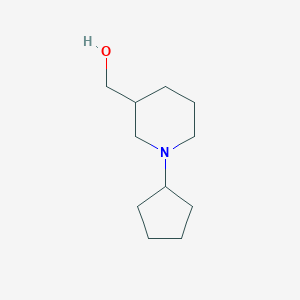

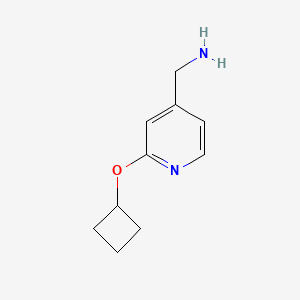
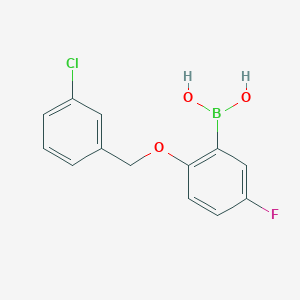
![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)

